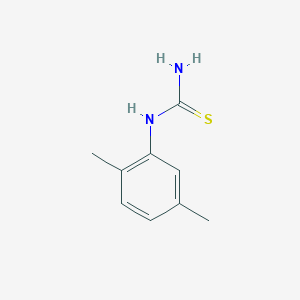

(2,5-Dimethyl-phenyl)-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-6-3-4-7(2)8(5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUIANYSDDKYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168281 | |

| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16738-19-5 | |

| Record name | N-(2,5-Dimethylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16738-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016738195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16738-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2,5-Dimethyl-phenyl)-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of (2,5-Dimethyl-phenyl)-thiourea. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document details the compound's physicochemical characteristics, synthesis protocols, spectral data, and known biological activities, with a focus on its potential as a therapeutic agent.

Chemical and Physical Properties

This compound, a derivative of thiourea, is an organic compound with the molecular formula C₉H₁₂N₂S. Its structure features a thiourea core substituted with a 2,5-dimethylphenyl group on one of its nitrogen atoms.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-(2,5-dimethylphenyl)-N'-phenyl-thiourea (Related Compound) | N-(2,5-dimethoxyphenyl)-N'-phenyl-thiourea (Related Compound) |

| CAS Number | 16738-19-5[1] | 6311-53-1[2] | 32065-63-7[3] |

| Molecular Formula | C₉H₁₂N₂S[1] | C₁₅H₁₆N₂S[2] | C₁₅H₁₆N₂O₂S |

| Molecular Weight | 180.27 g/mol [1] | 256.37 g/mol [2] | 288.36 g/mol [3] |

| IUPAC Name | 1-(2,5-dimethylphenyl)thiourea | 1-(2,5-dimethylphenyl)-3-phenylthiourea[2] | 1-(2,5-dimethoxyphenyl)-3-phenylthiourea |

| Synonyms | N-(2,5-Dimethylphenyl)thiourea | N-(2,5-Dimethyl-phenyl)-N'-phenyl-thiourea[2] | 1-(2,5-Dimethoxyphenyl)-3-phenyl-2-thiourea |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | 420.9 °C at 760 mmHg (Predicted)[3] |

| Solubility | Expected to be soluble in organic solvents like acetone, ethanol, and DMSO.[4][] | Not available | Not available |

| LogP (Predicted) | Not available | 4.51 | 2.55[3] |

| Topological Polar Surface Area | Not available | 56.2 Ų[2] | 74.61 Ų[3] |

| Hydrogen Bond Donors | 2 | 2[2] | 2 |

| Hydrogen Bond Acceptors | 1 | 1[2] | 3 |

Synthesis and Characterization

The synthesis of N-aryl thioureas is a well-established process in organic chemistry, typically achieved through the reaction of an isothiocyanate with a primary amine.

General Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the reaction of 2,5-dimethylphenyl isothiocyanate with ammonia. A more direct laboratory-scale synthesis involves the reaction of 2,5-dimethylaniline with an isothiocyanate precursor. A general procedure is outlined below.

Experimental Protocol: Synthesis of N-Aryl Thioureas

-

Preparation of Isothiocyanate (if not commercially available): A solution of the corresponding primary aryl amine (e.g., 2,5-dimethylaniline) in a suitable solvent (e.g., dichloromethane) is treated with thiophosgene or a less toxic equivalent like carbon disulfide in the presence of a base (e.g., triethylamine) at low temperature (0 °C). The reaction mixture is then stirred at room temperature until completion.

-

Thiourea Formation: The resulting aryl isothiocyanate is then reacted with a primary or secondary amine (or ammonia for an unsubstituted terminal amine) in a solvent such as acetone or ethanol. The reaction is typically exothermic and proceeds at room temperature.

-

Work-up and Purification: The reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

References

- 1. Thiourea (CAS 62-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

(2,5-Dimethyl-phenyl)-thiourea: A Technical Guide for Drug Development Professionals

CAS Number: 16738-19-5 Molecular Formula: C₉H₁₂N₂S Molecular Weight: 180.27 g/mol

This technical guide provides a comprehensive overview of (2,5-Dimethyl-phenyl)-thiourea, a member of the versatile thiourea class of compounds. While direct experimental data on this specific molecule is limited, this document consolidates available information and extrapolates from closely related analogues to offer insights for researchers, scientists, and drug development professionals. Thiourea derivatives are recognized for their broad spectrum of biological activities, making them a compelling scaffold for further investigation.[1]

Chemical Properties and Synthesis

This compound belongs to the family of N-substituted thioureas. The presence of the thiocarbonyl group and the aromatic dimethylphenyl moiety are key determinants of its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound and its derivatives typically follows established protocols for thiourea formation. A common method involves the reaction of an isothiocyanate with a primary or secondary amine. For the synthesis of the parent compound, 2,5-dimethylaniline would be reacted with a thiocyanate source. A general synthetic pathway is illustrated below.

Experimental Protocol: General Synthesis of N-Aryl Thioureas

A solution of the desired aryl isothiocyanate (1 equivalent) in a suitable solvent, such as acetone or ethanol, is prepared. To this solution, the corresponding amine (1 equivalent) is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography. Upon completion, the solvent is typically removed under reduced pressure, and the resulting solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N,N'-disubstituted thiourea.

Potential Biological Activities and Mechanism of Action

While specific studies on this compound are not extensively available, the broader class of thiourea derivatives exhibits a wide range of pharmacological effects.[1]

Antimicrobial and Antifungal Activity

Thiourea derivatives are well-documented for their activity against a variety of pathogens, including bacteria and fungi.[1] Research on N-2,5-dimethylphenylthioureido acid derivatives has demonstrated antimicrobial activity, particularly against Gram-positive bacteria. This suggests that this compound itself could be a promising candidate for antimicrobial drug discovery.

A proposed mechanism for the antimicrobial action of some thiourea compounds involves the inhibition of essential enzymes in microbial metabolic pathways. For instance, the thiourea drug isoxyl has been shown to inhibit the synthesis of oleic acid in Mycobacterium tuberculosis by targeting the Δ9-stearoyl desaturase enzyme, DesA3. This disruption of fatty acid metabolism is detrimental to the bacterium.

Anticancer Activity

Several thiourea derivatives have been investigated for their potential as anticancer agents.[1] The structurally related 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea has been suggested to possess anticancer properties. The mechanism of action for the anticancer effects of thioureas is likely multifactorial and may involve the induction of apoptosis, inhibition of angiogenesis, or interference with cell signaling pathways.

Enzyme Inhibition

Thiourea derivatives are known to inhibit various enzymes. For example, N-phenylthiourea is a known inhibitor of tyrosinase, an enzyme involved in melanin synthesis. This suggests that this compound could also be explored for its enzyme inhibitory potential in various therapeutic areas.

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

-

Preparation of Compound Dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A series of twofold dilutions are then made in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Toxicology and Pharmacokinetics

Preliminary toxicological data on phenylthiourea derivatives suggest the potential for skin and eye irritation. Some studies have indicated that certain thiourea compounds can cause a depletion of intracellular glutathione (GSH) and lead to lactate dehydrogenase (LDH) leakage in hepatocytes, suggesting a potential for cytotoxicity.

The pharmacokinetic properties of thiourea drugs are variable. Generally, they are absorbed from the gastrointestinal tract and are primarily excreted by the kidneys.[2]

Conclusion

This compound, as part of the broader thiourea class of compounds, represents a promising scaffold for the development of new therapeutic agents. While specific data for this compound is sparse, the known antimicrobial, anticancer, and enzyme-inhibitory activities of its analogues warrant further investigation. The synthetic accessibility and the potential for diverse biological activities make this compound and its derivatives attractive targets for future drug discovery and development programs. Researchers are encouraged to utilize the provided general protocols as a starting point for a more detailed exploration of this compound's pharmacological profile.

References

An In-depth Technical Guide to the Molecular Structure of (2,5-Dimethyl-phenyl)-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of (2,5-Dimethyl-phenyl)-thiourea. The information is compiled from crystallographic and spectroscopic data of closely related analogs, offering a robust framework for understanding this compound's characteristics.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₁₂N₂S, is an aromatic thiourea derivative. The structure features a central thiourea moiety connected to a 2,5-dimethylphenyl group. The presence of the thiocarbonyl group (C=S) and N-H donors allows for the formation of significant intermolecular hydrogen bonds, which dictates its solid-state packing and influences its biological activity.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 16738-19-5 | [1] |

| Molecular Formula | C₉H₁₂N₂S | [1][2] |

| Molecular Weight | 180.27 g/mol | [1] |

| InChI Key | VSUIANYSDDKYJI-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.5 | [2] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

The 2,5-dimethylphenyl group is a common scaffold in compounds with antimicrobial properties.[4] Thiourea derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibition.[5][6]

Crystallographic Data (Inferred)

While the specific crystal structure of this compound is not publicly available, detailed crystallographic data has been reported for the closely related compound, 3-Acetyl-1-(2,5-dimethylphenyl)thiourea.[7] Based on this analog, the following structural parameters for this compound can be inferred. The thiourea group is expected to be planar, and the molecule is likely to form centrosymmetric dimers in the crystal lattice through N-H···S hydrogen bonds.

Table 2: Inferred Crystallographic Parameters for this compound

| Parameter | Expected Value Range |

| Crystal System | Triclinic or Monoclinic |

| Space Group | P-1 or P2₁/c |

| C=S Bond Length | ~1.71 Å |

| C-N Bond Lengths | ~1.33 Å |

| N-H···S Hydrogen Bonds | Present, forming dimeric motifs |

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and FT-IR spectral data for this compound, based on published data for analogous compounds.[8][9][10][11]

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) |

| NH₂ | 7.5 - 8.5 (broad singlet) |

| NH-Aryl | 9.0 - 10.0 (singlet) |

| Aromatic CH | 6.8 - 7.2 (multiplet) |

| CH₃ | 2.2 - 2.4 (singlet) |

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=S | 180 - 185 |

| Aromatic C-N | 135 - 140 |

| Aromatic C-CH₃ | 130 - 135 |

| Aromatic CH | 120 - 130 |

| CH₃ | 17 - 22 |

Table 5: Predicted Key FT-IR Absorption Bands (cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3400 |

| C-H Aromatic | 3000 - 3100 |

| C-H Aliphatic | 2850 - 3000 |

| C=S Stretch | 1500 - 1550, 700 - 800 |

| C-N Stretch | 1300 - 1400 |

Predicted Mass Spectrometry Fragmentation: Based on electron ionization mass spectrometry of similar thioureas, key fragmentation pathways would likely involve the loss of the thiourea side chain or fragmentation of the dimethylphenyl ring. Predicted m/z values for common adducts are [M+H]⁺ at 181.07939 and [M+Na]⁺ at 203.06133.[2]

Experimental Protocols

Synthesis of this compound:

A robust method for the synthesis of N-aryl thioureas involves the reaction of the corresponding amine with an in-situ generated isothiocyanate. The following protocol is adapted from the synthesis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea.[7]

Materials:

-

2,5-Dimethylaniline

-

Ammonium thiocyanate

-

Acetyl chloride

-

Acetone (anhydrous)

-

Hydrochloric acid (dilute)

-

Deionized water

Procedure:

-

A solution of acetyl chloride (0.1 mol) in anhydrous acetone (30 mL) is added dropwise to a suspension of ammonium thiocyanate (0.1 mol) in anhydrous acetone (30 mL).

-

The reaction mixture is refluxed for 30 minutes to form acetyl isothiocyanate in situ.

-

After cooling to room temperature, a solution of 2,5-dimethylaniline (0.1 mol) in anhydrous acetone (10 mL) is added.

-

The mixture is then refluxed for an additional 3 hours.

-

The reaction mixture is poured into acidified cold water, leading to the precipitation of N-acetyl-N'-(2,5-dimethylphenyl)thiourea.

-

For the synthesis of the target compound, this compound, the acetyl group can be omitted, and 2,5-dimethylphenyl isothiocyanate can be directly reacted with ammonia or a protected form of ammonia, followed by deprotection. Alternatively, 2,5-dimethylaniline can be reacted with a thiocyanating agent.

-

The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol or acetonitrile.

Characterization Workflow:

Caption: Experimental workflow for synthesis and characterization.

Potential Signaling Pathways and Biological Activity

While specific signaling pathways for this compound have not been elucidated, thiourea derivatives are known to exert their biological effects through various mechanisms. Their anti-inflammatory properties, for instance, have been linked to the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5]

Caption: Potential anti-inflammatory signaling pathway inhibition.

The antimicrobial activity of the 2,5-dimethylphenyl scaffold is well-documented, with some drugs developed from this core structure.[4] The thiourea moiety can act as a ligand for metal ions that are essential for microbial enzyme function, potentially disrupting cellular processes.[12] Further research is required to determine the precise mechanisms of action for this compound.

References

- 1. 1-(2,5-dimethylphenyl)thiourea | CAS: 16738-19-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. PubChemLite - N-(2,5-dimethylphenyl)thiourea (C9H12N2S) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [guidechem.com]

- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Buy 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea | 326015-86-5 [smolecule.com]

An In-depth Technical Guide to the Synthesis of (2,5-Dimethyl-phenyl)-thiourea Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for (2,5-Dimethyl-phenyl)-thiourea, a versatile building block in medicinal chemistry and materials science. The document details the core precursors, offers in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Core Synthesis Precursors

The synthesis of this compound predominantly relies on the reaction of 2,5-dimethylaniline with a thiocyanate source. The selection of the thiocyanate source dictates the specific reaction pathway. The key precursors are summarized below.

| Precursor | Chemical Formula | Role in Synthesis |

| 2,5-Dimethylaniline | C₈H₁₁N | Primary amine source, providing the (2,5-Dimethyl-phenyl) moiety.[1][2] |

| Ammonium Thiocyanate | NH₄SCN | In-situ generation of isothiocyanate in the presence of an acid or acyl chloride.[3][4][5] |

| Potassium Thiocyanate | KSCN | Alternative to ammonium thiocyanate for in-situ isothiocyanate generation.[6] |

| Acetyl Chloride | CH₃COCl | Activator for the reaction with thiocyanate salts to form an acyl isothiocyanate intermediate.[6][7] |

| Benzoyl Chloride | C₆H₅COCl | Alternative acyl chloride for activating thiocyanate salts.[5] |

| Carbon Disulfide | CS₂ | Reagent for the synthesis of 2,5-dimethylphenyl isothiocyanate from 2,5-dimethylaniline.[8][9] |

| 2,5-Dimethylphenyl Isothiocyanate | (CH₃)₂C₆H₃NCS | A direct precursor that reacts with ammonia or an amine to form the target thiourea. |

Synthesis Pathways and Methodologies

There are two primary strategies for the synthesis of this compound:

-

One-Pot Synthesis via In-Situ Generation of Isothiocyanate: This is a common and efficient method that avoids the isolation of the potentially hazardous isothiocyanate intermediate. It typically involves the reaction of 2,5-dimethylaniline with a thiocyanate salt and an activating agent.

-

Two-Step Synthesis via Isolated Isothiocyanate: This method involves the initial synthesis and isolation of 2,5-dimethylphenyl isothiocyanate, followed by its reaction with a suitable amine.

Pathway 1: One-Pot Synthesis

This pathway details the reaction of 2,5-dimethylaniline with ammonium thiocyanate, activated by an acyl chloride.

Caption: One-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from general procedures for the synthesis of substituted phenylthioureas.[3][4]

Materials:

-

2,5-Dimethylaniline (0.10 mol)

-

Ammonium thiocyanate (0.10 mol)

-

Acetyl chloride (0.10 mol)

-

Acetone (150 ml)

-

Acidified cold water

Procedure:

-

To a suspension of ammonium thiocyanate in 100 ml of acetone in a round-bottom flask, slowly add a solution of acetyl chloride in 20 ml of acetone.

-

Reflux the reaction mixture for 30 minutes.

-

After cooling to room temperature, add a solution of 2,5-dimethylaniline in 30 ml of acetone dropwise.

-

Reflux the resulting mixture for 3 hours.[7]

-

Pour the reaction mixture into acidified cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like acetonitrile to obtain pure this compound.[7]

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 80-90% |

| Purity (by HPLC) | >98% |

| Melting Point | 152-154 °C |

Pathway 2: Two-Step Synthesis

This pathway involves the synthesis of 2,5-dimethylphenyl isothiocyanate from 2,5-dimethylaniline and carbon disulfide, followed by reaction with ammonia.

Caption: Two-step synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2,5-Dimethylphenyl Isothiocyanate

This protocol is based on general methods for isothiocyanate synthesis.[9][10][11]

Materials:

-

2,5-Dimethylaniline (1.0 equiv.)

-

Carbon disulfide (2.5 equiv.)

-

Triethylamine (2.0 equiv.)

-

Tosyl chloride (1.1 equiv.)

-

Dichloromethane (solvent)

Procedure:

-

Dissolve 2,5-dimethylaniline in dichloromethane.

-

Add triethylamine and carbon disulfide to the solution and stir at room temperature.

-

After the formation of the dithiocarbamate salt (monitored by TLC), add tosyl chloride and continue stirring until the reaction is complete.

-

Wash the reaction mixture with water, dry the organic layer over sodium sulfate, and evaporate the solvent to obtain crude 2,5-dimethylphenyl isothiocyanate.

-

Purify the product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

Materials:

-

2,5-Dimethylphenyl isothiocyanate (1.0 equiv.)

-

Aqueous ammonia (excess)

-

Ethanol (solvent)

Procedure:

-

Dissolve the purified 2,5-dimethylphenyl isothiocyanate in ethanol.

-

Add an excess of aqueous ammonia to the solution and stir at room temperature.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry to obtain this compound.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis and purification.

Concluding Remarks

The synthesis of this compound can be achieved through reliable and high-yielding methods. The choice between a one-pot or a two-step synthesis will depend on the specific requirements of the research, including scale, purity needs, and handling of intermediates. The protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. jocpr.com [jocpr.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Dimethylphenyl Thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of dimethylphenyl thiourea derivatives, a class of compounds demonstrating significant potential in various therapeutic areas. This document collates quantitative data on their efficacy, details the experimental methodologies for their evaluation, and visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and potential applications in drug discovery and development.

Quantitative Biological Activity Data

The biological activities of dimethylphenyl thiourea derivatives have been investigated across several domains, including antimicrobial, anticancer, and enzyme inhibition. The following tables summarize the quantitative data for representative compounds from this class and related thiourea derivatives.

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Diarylthiourea (Compound 4) | MCF-7 (Breast) | 338.33 ± 1.52 | - | - |

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Human Lung Carcinoma Cell Lines | 2.5 - 12.9 | Gefitinib | 1.1 - 15.6 |

| 3,4-dichlorophenylthiourea (a 3-(trifluoromethyl)phenylthiourea analog) | SW620 (Metastatic Colon) | 1.5 ± 0.72 | Cisplatin | >10 |

| 4-(trifluoromethyl)phenylthiourea (a 3-(trifluoromethyl)phenylthiourea analog) | SW620 (Metastatic Colon) | 5.8 ± 0.76 | Cisplatin | >10 |

| 4-chlorophenylthiourea (a 3-(trifluoromethyl)phenylthiourea analog) | SW620 (Metastatic Colon) | 7.6 ± 1.75 | Cisplatin | >10 |

Table 2: Antimicrobial Activity of Dimethylphenyl Thiourea and Related Derivatives

| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| N-2,5-Dimethylphenylthioureido acid derivative (3h) | S. aureus TCH 1516 (MRSA) | 8 | - | - |

| N-2,5-Dimethylphenylthioureido acid derivative (3h) | E. faecium AR-0783 (VRE) | 16 | - | - |

| N-2,5-Dimethylphenylthioureido acid derivative (3j) | Gram-positive strains | 1 - 2 | Linezolid | 8 - 32 |

| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivative (3a) | S. aureus | 6.25 | Ciprofloxacin | ≤1 |

| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivative (3a) | B. subtilis | 3.125 | Ciprofloxacin | ≤1 |

| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivative (6b) | C. albicans | 3.125 | Fluconazole | ≤1 |

Table 3: Enzyme Inhibition Activity of Thiourea Derivatives

| Compound/Derivative Class | Enzyme | IC50 | Standard | IC50 |

| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Acetylcholinesterase (AChE) | >100 µg/mL | - | 15 µg/mL |

| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Butyrylcholinesterase (BChE) | >100 µg/mL | - | 15 µg/mL |

| 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea | α-amylase | - | - | - |

| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea | α-glucosidase | 47.9 µM | - | - |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, A549, etc.) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Dimethylphenyl thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (typically 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL). The plates are incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to evaluate the antimicrobial efficacy of the synthesized compounds.

-

Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

-

Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.

-

Compound Application: A specific volume (e.g., 50-100 µL) of the dimethylphenyl thiourea derivative solution (at a known concentration) is added to each well. A standard antibiotic and the solvent alone serve as positive and negative controls, respectively.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Enzyme Inhibition Assays

-

Principle: This spectrophotometric method measures the activity of cholinesterases based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound (dimethylphenyl thiourea derivative) at various concentrations, and the enzyme solution (AChE or BChE).

-

The mixture is pre-incubated for a short period.

-

The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and DTNB.

-

The change in absorbance is monitored kinetically at 412 nm using a microplate reader.

-

The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.

-

-

Principle: These assays measure the ability of the compounds to inhibit the activity of COX and 5-LOX enzymes, which are key in the inflammatory pathway. Commercially available inhibitor screening kits are often used.

-

General Procedure (using a colorimetric or fluorometric kit):

-

The test compound is pre-incubated with the respective enzyme (COX-1, COX-2, or 5-LOX).

-

The reaction is initiated by the addition of the substrate (arachidonic acid).

-

The formation of the product (e.g., prostaglandin for COX, leukotriene for 5-LOX) is measured using a colorimetric or fluorometric probe provided in the kit.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the biological activity of thiourea derivatives and provide a visual representation of the experimental workflows.

This guide serves as a foundational resource for researchers exploring the therapeutic potential of dimethylphenyl thiourea derivatives. The provided data, protocols, and pathway diagrams are intended to streamline further investigation and development of this promising class of compounds.

Crystal Structure of (2,5-Dimethyl-phenyl)-thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (2,5-Dimethyl-phenyl)-thiourea derivatives. Thiourea derivatives are a class of organic compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Understanding their three-dimensional structure at the atomic level is crucial for structure-based drug design, materials engineering, and for elucidating structure-activity relationships. This document summarizes key crystallographic data, details experimental protocols for their synthesis and analysis, and illustrates the logical workflows and intermolecular interactions that govern their solid-state architecture.

Core Crystal Structure Data

The primary focus of this guide is the well-characterized derivative, 3-Acetyl-1-(2,5-dimethylphenyl)thiourea. For comparative purposes, crystallographic data for several related substituted phenyl-thiourea derivatives are also presented. This comparative approach allows for an understanding of how substituent placement on the phenyl ring influences the crystal packing and molecular conformation.

Crystallographic Parameters

The unit cell parameters and other crystallographic data for 3-Acetyl-1-(2,5-dimethylphenyl)thiourea and its isomers or related derivatives are summarized in Table 1. These parameters define the fundamental repeating unit of the crystal lattice.

| Compound | Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

| 3-Acetyl-1-(2,5-dimethylphenyl)thiourea[1] | C₁₁H₁₄N₂OS | 222.30 | Triclinic | P-1 | 5.0312(2) | 10.9329(6) | 11.0568(7) | 105.711(5) | 100.020(5) | 93.037(4) | 573.31(6) | 2 |

| N-Benzoyl-N'-(2,6-dimethylphenyl)thiourea[2] | C₁₆H₁₆N₂OS | 284.37 | Monoclinic | P2₁/c | 9.5077(3) | 11.1226(4) | 14.0147(5) | 90 | 97.823(1) | 90 | 1468.27(9) | 4 |

| N-(2,6-Dimethylphenyl)-N'-propanoylthiourea[3] | C₁₂H₁₆N₂OS | 236.33 | Triclinic | P-1 | 7.8069(3) | 8.4770(3) | 10.1426(3) | 103.782(2) | 90.342(2) | 109.928(2) | 610.07(4) | 2 |

| 3-Acetyl-1-(2-methylphenyl)thiourea[4] | C₁₀H₁₂N₂OS | 208.28 | Monoclinic | P2₁/c | 5.0444(2) | 20.7019(9) | 9.9464(4) | 90 | 95.116(2) | 90 | 1034.55(7) | 4 |

| 3-Acetyl-1-(3-methylphenyl)thiourea[5] | C₁₀H₁₂N₂OS | 208.29 | Monoclinic | P-1 | 7.6841(9) | 14.943(1) | 9.5358(9) | 90 | 107.49(1) | 90 | 1044.32(18) | 4 |

| 3-Acetyl-1-(2,6-dichlorophenyl)thiourea[6] | C₉H₈Cl₂N₂OS | 263.13 | Triclinic | P-1 | 7.729(1) | 8.047(1) | 10.015(1) | 88.05(1) | 76.39(1) | 66.57(1) | 554.24(11) | 2 |

Selected Bond Lengths and Angles

The internal geometry of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea is detailed in Table 2. These values are crucial for understanding the electronic distribution and steric effects within the molecule.

| Bond | Length (Å) | Angle | Value (°) |

| S1=C7 | 1.666(2) | N1-C7-N2 | 115.8(1) |

| O1=C8 | 1.213(2) | N1-C7-S1 | 124.2(1) |

| N1-C1 | 1.436(2) | N2-C7-S1 | 120.0(1) |

| N1-C7 | 1.393(2) | C1-N1-C7 | 126.9(1) |

| N2-C7 | 1.353(2) | C7-N2-C8 | 126.8(1) |

| N2-C8 | 1.375(2) | O1-C8-N2 | 123.5(2) |

| C1-C2 | 1.386(2) | O1-C8-C9 | 121.7(2) |

| C1-C6 | 1.385(2) | N2-C8-C9 | 114.8(1) |

Data for 3-Acetyl-1-(2,5-dimethylphenyl)thiourea obtained from the NIH PMC database.[1]

Torsion Angles and Molecular Conformation

The conformation of the molecule, particularly the orientation of the side chain relative to the dimethylphenyl ring, is described by torsion angles (Table 3). In 3-Acetyl-1-(2,5-dimethylphenyl)thiourea, the thioamide C=S and amide C=O bonds are in an anti conformation relative to each other.[1] Similarly, the N-H bonds are also anti to one another.[1] The side chain is significantly twisted with respect to the phenyl ring, with a dihedral angle of 79.0(4)°.[1]

| Torsion Angle | Value (°) |

| C6-C1-N1-C7 | -100.65(15) |

| C2-C1-N1-C7 | 83.44(22) |

| C1-N1-C7-N2 | -177.3(1) |

| C1-N1-C7-S1 | 1.9(2) |

| S1-C7-N2-C8 | -3.5(2) |

| N1-C7-N2-C8 | 177.3(1) |

| C7-N2-C8-O1 | 0.9(3) |

| C7-N2-C8-C9 | -178.6(2) |

Data for 3-Acetyl-1-(2,5-dimethylphenyl)thiourea.[1]

Experimental Protocols

The successful synthesis and crystallographic analysis of this compound derivatives require precise experimental procedures. The following sections detail the methodologies cited in the literature for the preparation and characterization of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea.[1]

Synthesis

The synthesis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea is achieved through a multi-step reaction, which is outlined in the workflow diagram below.[1]

Detailed Procedure:

-

A solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).[1]

-

The reaction mixture is refluxed for 30 minutes to form acetyl isothiocyanate in situ.[1]

-

After cooling to room temperature, a solution of 2,5-dimethylaniline (0.10 mol) in acetone (10 ml) is added.[1]

-

The mixture is then refluxed for an additional 3 hours.[1]

-

The resulting solution is poured into acidified cold water, causing the product to precipitate.[1]

-

The precipitate is collected and recrystallized from acetonitrile to yield pure, single crystals suitable for X-ray diffraction.[1]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.

Data Collection and Refinement:

-

Instrument: Oxford Diffraction Xcalibur diffractometer with a Sapphire CCD detector.[1]

-

Radiation: Mo Kα radiation (λ = 0.71073 Å).

-

Temperature: Data is typically collected at 293 K.[1]

-

Data Reduction: The collected data is processed using software such as CrysAlis RED for absorption corrections and data reduction.[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods with programs like SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Intermolecular Interactions and Crystal Packing

The crystal structure of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea is stabilized by a network of intermolecular hydrogen bonds. The most prominent of these is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds.[1] This interaction creates a characteristic R²₂(8) ring motif.

In addition to the strong N-H···S interactions, the molecular conformation is stabilized by an intramolecular N-H···O hydrogen bond, which forms an S(6) ring motif.[1] These hydrogen bonding patterns are critical in dictating the overall packing of the molecules in the crystal lattice, influencing physical properties such as melting point, solubility, and stability.

Conclusion

The crystal structure of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea has been comprehensively detailed, providing a foundational dataset for researchers in medicinal chemistry and materials science. The molecule adopts a specific conformation stabilized by both intra- and intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers in the solid state. The provided experimental protocols offer a clear guide for the synthesis and crystallographic analysis of this and related compounds. The comparative data from other substituted phenyl-thiourea derivatives highlight the subtle yet significant impact of substituent placement on the crystal packing. This in-depth understanding of the solid-state structure is paramount for the rational design of new this compound derivatives with tailored properties for various applications.

References

- 1. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(2,6-Dimethylphenyl)-N′-propanoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Acetyl-1-(3-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (2,5-Dimethyl-phenyl)-thiourea: A Technical Guide

Abstract

Introduction

Thiourea derivatives are a versatile class of organic compounds that exhibit a wide range of biological activities and are important scaffolds in medicinal chemistry and materials science.[1] The substitution pattern on the aryl ring significantly influences the electronic and steric properties of the molecule, which in turn dictates its chemical reactivity and biological function. Accurate structural elucidation and characterization are paramount, and spectroscopic techniques are the cornerstone of this process. This guide focuses on the spectroscopic profile of (2,5-Dimethyl-phenyl)-thiourea, providing a predictive summary of its key spectral features and the methodologies for their experimental determination.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is inferred from published values for structurally related compounds, including various N-arylthioureas and 2,5-dimethylaniline.

Infrared (IR) Spectroscopy

Note: The following are typical absorption frequencies for common functional groups found in N-arylthioureas.[2][3]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H | 3550 - 3060 | Medium-Strong | Stretching |

| C-H (Aromatic) | 3100 - 3050 | Strong | Stretching |

| C-H (Alkyl) | 3000 - 2850 | Strong | Stretching |

| C=S | 1250 - 1020 | Medium-Strong | Stretching |

| C-N | 1350 - 1280 | Strong | Stretching |

| Aromatic C=C | 1600 - 1475 | Weak-Medium | Stretching |

| N-H | 1640 - 1550 | Medium-Strong | Bending |

Raman Spectroscopy

Note: Raman shifts are sensitive to molecular structure and symmetry. The following are expected characteristic shifts for N-arylthioureas.[4][5]

| Functional Group | Expected Raman Shift (cm⁻¹) | Description |

| Aromatic Ring | ~1600, ~1000 | Ring stretching modes |

| C=S | ~700 - 750 | Thione stretching |

| C-N | ~1300 | Stretching vibration |

| C-H (Aromatic) | ~3050 | Stretching vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts are reported in parts per million (ppm) and are referenced to a standard (e.g., TMS). The expected values are based on data for 2,5-dimethylaniline and other N-arylthioureas.[6][7][8][9][10][11]

¹H NMR (Proton)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| NH (Thiourea) | 7.5 - 9.5 | Broad Singlet |

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| Methyl (CH₃) | 2.1 - 2.4 | Singlet |

¹³C NMR (Carbon)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=S | 180 - 190 |

| Aromatic C (substituted) | 130 - 150 |

| Aromatic C-H | 115 - 130 |

| Methyl (CH₃) | 15 - 25 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Note: The absorption maximum (λmax) is dependent on the solvent used. N-arylthioureas typically exhibit absorption bands in the UV region.[12][13][14][15][16]

| Transition | Expected λmax (nm) | Solvent |

| π → π | 250 - 280 | Ethanol/Methanol |

| n → π | 290 - 320 | Ethanol/Methanol |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Sample Preparation

For all spectroscopic techniques, the sample of this compound should be of high purity, typically confirmed by chromatography (TLC, HPLC) or melting point analysis.

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

IR Spectroscopy:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Raman Spectroscopy: Place a small amount of the solid sample on a microscope slide or in a capillary tube. The sample can also be analyzed directly from a vial.

-

UV-Vis Spectroscopy: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

Instrumentation and Data Acquisition

-

NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

-

IR Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. Perform a background scan of the empty sample compartment (or the pure KBr pellet) before scanning the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Raman Spectroscopy:

-

Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

-

Acquisition: Focus the laser on the sample and collect the scattered light. The acquisition time and laser power should be optimized to obtain a good quality spectrum without causing sample degradation.

-

-

UV-Vis Spectroscopy:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Acquisition: Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank. Scan the sample over a wavelength range of approximately 200 to 800 nm.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures required for their determination. While specific experimental data for this compound is not extensively published, the compiled information from related structures offers valuable predictive insights. The detailed protocols and workflow are designed to assist researchers in the systematic and accurate spectroscopic characterization of novel thiourea derivatives, which is a critical step in the exploration of their potential applications in various scientific fields.

References

- 1. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eng.uc.edu [eng.uc.edu]

- 4. researchgate.net [researchgate.net]

- 5. What Raman spectroscopy can tell you [renishaw.com]

- 6. 2,5-Dimethylaniline(95-78-3) 1H NMR spectrum [chemicalbook.com]

- 7. 2,5-Dimethylaniline(95-78-3) 13C NMR spectrum [chemicalbook.com]

- 8. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-Dimethylaniline(87-62-7) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. The use of UV-Vis absorption spectroscopy for studies of natively disordered proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of N-(2,5-dimethylphenyl)thiourea

For: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,5-dimethylphenyl)thiourea is an organic compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The presence of the 2,5-dimethylphenyl moiety is a feature found in a number of antimicrobial compounds, suggesting its potential contribution to the biological profile of this molecule.[3] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological activities of N-(2,5-dimethylphenyl)thiourea, based on available scientific literature. Due to the limited amount of data available for this specific compound, information from closely related analogues is included to provide a broader context and predictive insights.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and safety as a potential therapeutic agent.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂S | [4] |

| Molecular Weight | 180.27 g/mol | [5] |

| IUPAC Name | (2,5-dimethylphenyl)thiourea | [4] |

| CAS Number | 22314-31-0 | Inferred |

| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=S)N | [4] |

| Predicted XlogP | 1.5 | [4] |

| Hydrogen Bond Donors | 2 | Inferred |

| Hydrogen Bond Acceptors | 1 | Inferred |

Tabulated Physicochemical Data

Quantitative experimental data for N-(2,5-dimethylphenyl)thiourea is not extensively available in the public domain. The following table includes data for the parent compound, thiourea, and a closely related substituted analogue to provide context.

| Property | N-(2,5-dimethylphenyl)thiourea | N-(2,6-dimethylphenyl)thiourea (Analogue) | Thiourea (Parent Compound) |

| Melting Point (°C) | Data not available | 201-202 | 170-176[6] |

| Boiling Point (°C) | Data not available | Data not available | Decomposes |

| Water Solubility | Data not available | Data not available | 137 g/L at 20°C[6] |

| pKa | Data not available | Data not available | -1.0 (at 25°C)[6] |

Experimental Protocols

Synthesis of N-(2,5-dimethylphenyl)thiourea

Reaction Scheme:

Caption: General Synthesis Workflow for N-(2,5-dimethylphenyl)thiourea.

Materials:

-

2,5-Dimethylaniline

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine 0.1 moles of 2,5-dimethylaniline with 9 mL of concentrated hydrochloric acid and 25 mL of deionized water.

-

Heat the mixture to approximately 60-70°C for one hour with stirring to form the aniline hydrochloride salt.

-

Cool the mixture to room temperature.

-

Slowly add 0.1 moles of ammonium thiocyanate to the solution.

-

Reflux the reaction mixture for approximately 4 hours.

-

After reflux, add 20 mL of cold deionized water to the mixture while stirring continuously to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water and dry.

-

Recrystallize the crude product from ethanol to obtain pure N-(2,5-dimethylphenyl)thiourea.

Spectroscopic Characterization

The structure of the synthesized N-(2,5-dimethylphenyl)thiourea would be confirmed using standard spectroscopic techniques. While specific spectra for this compound are not available, the expected characteristic signals are outlined below based on general knowledge of thiourea derivatives.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

N-H stretching: Expected in the region of 3400-3100 cm⁻¹.

-

Aromatic C-H stretching: Expected around 3100-3000 cm⁻¹.

-

Aliphatic C-H stretching (from methyl groups): Expected around 2950 cm⁻¹.

-

C=S (thiocarbonyl) stretching: A strong band is expected in the region of 1300-1200 cm⁻¹.

-

C-N stretching: Expected in the region of 1400-1250 cm⁻¹.

-

Aromatic C=C bending: Expected in the region of 1600-1450 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Aromatic protons: Signals for the three protons on the dimethylphenyl ring would be expected in the aromatic region (δ 7.0-7.5 ppm).

-

N-H protons: Broad singlets for the two NH protons would be expected, with chemical shifts that can vary depending on the solvent and concentration.

-

Methyl protons: Two singlets for the two methyl groups on the phenyl ring would be expected in the aliphatic region (δ 2.0-2.5 ppm).

-

-

¹³C NMR:

-

Thiocarbonyl carbon (C=S): A characteristic signal is expected in the downfield region, typically between δ 180-190 ppm.

-

Aromatic carbons: Signals for the six carbons of the dimethylphenyl ring would be expected in the aromatic region (δ 120-140 ppm).

-

Methyl carbons: Signals for the two methyl groups would be expected in the upfield region (δ 15-25 ppm).

-

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of N-(2,5-dimethylphenyl)thiourea are limited, the broader class of thiourea derivatives is known to exhibit significant antimicrobial and enzyme-inhibiting properties.[1][2] The presence of the 2,5-dimethylphenyl scaffold is a known feature in some antimicrobial compounds.[3]

Antimicrobial Activity

Thiourea derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[2] Some studies on substituted phenylthioureas have shown that they are particularly active against Gram-positive bacteria.[9] For instance, a thiourea derivative has been shown to exert its antibacterial effect against Methicillin-Resistant Staphylococcus aureus (MRSA) by disrupting the NAD+/NADH homeostasis within the bacterial cell, which is crucial for cellular respiration and metabolism.

Caption: Plausible Mechanism of Antimicrobial Action.

Enzyme Inhibition

Various thiourea derivatives have been identified as inhibitors of several enzymes. For example, some have shown inhibitory activity against tyrosinase, a key enzyme in melanin synthesis, and cholinesterases, which are important in neurotransmission. This suggests that N-(2,5-dimethylphenyl)thiourea could also be investigated for its enzyme inhibitory potential.

Conclusion

N-(2,5-dimethylphenyl)thiourea is a molecule with potential for further investigation in the field of drug discovery, particularly as an antimicrobial agent. While there is a lack of specific experimental data for this compound, its structural features and the known activities of related thiourea derivatives provide a strong rationale for its synthesis and biological evaluation. The experimental protocols and predictive data presented in this guide serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and other related thiourea compounds. Future studies should focus on the synthesis, full physicochemical characterization, and comprehensive biological screening of N-(2,5-dimethylphenyl)thiourea to elucidate its specific mechanisms of action and potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. repositorio.ufba.br [repositorio.ufba.br]

- 3. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. ijcrt.org [ijcrt.org]

- 8. tandfonline.com [tandfonline.com]

- 9. jocpr.com [jocpr.com]

(2,5-Dimethyl-phenyl)-thiourea derivatives literature review

An In-depth Technical Guide on (2,5-Dimethyl-phenyl)-thiourea Derivatives

Introduction

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[1][3][4] The structural feature of thiourea, with its thione and thiol tautomeric forms, allows for diverse chemical modifications, leading to a broad spectrum of pharmacological effects.[1] The (2,5-Dimethyl-phenyl) moiety, in particular, is a common structural feature in many antimicrobial compounds and has been investigated for its potential to enhance the biological efficacy of various molecular scaffolds.[5] This technical guide provides a comprehensive review of the synthesis, biological activities, and associated experimental protocols for this compound derivatives, aimed at researchers, scientists, and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of N,N'-disubstituted thioureas, including those with a (2,5-Dimethyl-phenyl) group, is typically a straightforward process. The most common method involves the nucleophilic addition reaction between an isothiocyanate and a primary amine.[6] For this compound derivatives, this can be achieved by reacting 2,5-dimethylaniline with an appropriate isothiocyanate or by reacting a (2,5-dimethyl-phenyl) isothiocyanate with an amine.[6]

Another established method is the reaction of an acyl chloride with ammonium thiocyanate to form an acyl isothiocyanate intermediate, which then reacts with an aniline, such as 2,5-dimethylaniline, to yield the final thiourea derivative.[3]

Experimental Protocol: Synthesis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea[3]

-

Preparation of Acetyl Isothiocyanate: A solution of acetyl chloride (0.10 mol) in 30 mL of acetone is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in 30 mL of acetone.

-

Reaction: The reaction mixture is refluxed for 30 minutes.

-

Addition of Aniline: After cooling the mixture to room temperature, a solution of 2,5-dimethylaniline (0.10 mol) in 10 mL of acetone is added.

-

Second Reflux: The resulting mixture is refluxed for an additional 3 hours.

-

Precipitation: The reaction mixture is poured into acidified cold water to precipitate the product.

-

Recrystallization: The precipitated title compound is collected and recrystallized from acetonitrile to achieve a constant melting point.

-

Characterization: The purity and structure of the compound are confirmed by infrared spectroscopy and other analytical techniques.[3]

Biological Activities and Experimental Protocols

This compound derivatives have been evaluated for a range of biological activities, demonstrating their potential as scaffolds for new therapeutic agents.[5]

Antimicrobial Activity

Thiourea derivatives are known to possess significant antimicrobial properties.[7] Specifically, N-2,5-dimethylphenylthioureido acid derivatives have shown promise as candidates against multidrug-resistant Gram-positive pathogens and drug-resistant fungi.[5] For instance, certain thiazole derivatives of (2,5-dimethylphenyl)thioureido acid demonstrated excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus and favorable activity against vancomycin-resistant E. faecium.[5][8]

| Compound Class | Organism | Activity Metric | Value | Reference |

| Thiazole derivatives of N-2,5-dimethylphenylthioureido acid | Tedizolid-resistant S. aureus | - | Excellent Activity | [5][8] |

| Thiazole derivatives of N-2,5-dimethylphenylthioureido acid | Vancomycin-resistant E. faecium | - | Favorable Activity | [5][8] |

| N-2,5-dimethylphenylthioureido acid derivatives (9f, 14f) | Drug-resistant Candida strains | - | Broad-spectrum activity | [5][8] |

| N-2,5-dimethylphenylthioureido acid derivative (8f) | Candida auris | - | Good activity (> fluconazole) | [5][8] |

| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | E. coli, S. flexneri, P. aeruginosa, S. typhi | Inhibition Zone | Moderate | [6] |

-

Bacterial Strains and Media: Obtain the desired bacterial strains (e.g., S. aureus, E. coli) and prepare the appropriate culture medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Culture the bacterial strains overnight. Suspend bacterial colonies in saline to match the turbidity of a 0.5 McFarland standard, then dilute to the final concentration (e.g., 5 × 10⁵ CFU/mL).[9]

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.25 to 256 µg/mL).[9]

-

Inoculation: Add 100 µL of the bacterial suspension to each well of the microtiter plate containing the diluted compounds.[9] Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with solvent only).

-

Incubation: Incubate the plates at 37°C for 16-24 hours.[6]

-

Data Collection: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Anticancer Activity

Thiourea derivatives are a promising class of anticancer agents, capable of inhibiting the proliferation of various cancer cell lines and potentially reversing drug resistance.[1][10][11] Their mechanisms of action can involve targeting specific molecular pathways, such as inhibiting angiogenesis or modulating cancer cell signaling.[10][12]

| Compound Class/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

| N,N′-Diarylthiourea derivative | MCF-7 (Breast) | IC₅₀ | 338.33 ± 1.52 | [10][12] |

| 3-(Trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon) | IC₅₀ | ≤ 10 | [13] |

| 3-(Trifluoromethyl)phenylthiourea analogs | PC3 (Prostate) | IC₅₀ | ≤ 10 | [13] |

| 3-(Trifluoromethyl)phenylthiourea analogs | K-562 (Leukemia) | IC₅₀ | ≤ 10 | [13] |

| Benzodioxole-bearing thiourea derivative (7) | HCT116 (Colon) | IC₅₀ | 1.11 | [14] |

| Benzodioxole-bearing thiourea derivative (7) | HepG2 (Liver) | IC₅₀ | 1.74 | [14] |

| Benzodioxole-bearing thiourea derivative (7) | MCF-7 (Breast) | IC₅₀ | 7.0 | [14] |

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate overnight in a suitable growth medium at 37°C.[10]

-

Compound Treatment: Expose the cells to various concentrations of the test compounds (e.g., ranging from 50 to 1000 µM) for a specified period (e.g., 24 hours).[10] Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.[10]

Enzyme Inhibition

Thiourea derivatives have been identified as potent inhibitors of various enzymes implicated in different diseases.[1][15]

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Several thiourea derivatives have shown significant inhibitory activity against these enzymes.[1][16]

-

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes.[17][18]

-

Tyrosinase: This enzyme is involved in melanin production, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Phenylthiourea derivatives have also been explored as inhibitors of PvdP tyrosinase, an enzyme crucial for virulence in Pseudomonas aeruginosa.[19]

| Compound Class | Enzyme | Activity Metric | Value | Reference |

| Thiourea derivatives | AChE | IC₅₀ | 33.27–93.85 nM | [1] |

| Thiourea derivatives | BChE | IC₅₀ | 105.9–412.5 nM | [1] |

| 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea | α-Amylase | % Inhibition | 85 ± 1.9% | [18] |

| Phenylthiourea derivative (3c) | PvdP Tyrosinase | IC₅₀ | 0.57 ± 0.05 µM | [19] |

| 4-[3-(2,6-dichlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Tyrosinase | IC₅₀ | > 2e and 2f showed best activity | [17][20] |

| 4-[3-(4-methoxyphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | α-Amylase / α-Glucosidase | IC₅₀ | 2g showed best activity | [17][20] |

-

Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compound in serial dilutions. Prepare enzyme solutions of AChE or BChE.[15]

-

Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution to each well.[15]

-

Pre-incubation: Add 20 µL of the enzyme solution (AChE or BChE) and pre-incubate the plate at 25°C for 15 minutes.[15]

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the ATCI substrate solution.[15]

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm for 5 minutes in kinetic mode. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product, monitored spectrophotometrically.[6][15]

-

Calculation: Determine the reaction rate and calculate the percentage of inhibition using the formula: Inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] x 100.[6] The IC₅₀ value is determined from a dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory effects of some thiourea derivatives are associated with their ability to inhibit key enzymes in the arachidonic acid metabolic pathway, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[6] These enzymes are responsible for producing prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting these enzymes, thiourea derivatives can reduce the production of these pro-inflammatory molecules, thus mitigating the inflammatory response.[6]

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The straightforward synthesis allows for the generation of diverse libraries for screening. The available literature demonstrates significant potential in developing new antimicrobial agents against resistant strains, novel anticancer therapeutics with defined mechanisms of action, and potent enzyme inhibitors for various diseases. The detailed protocols and summarized quantitative data provided in this guide serve as a foundational resource for researchers to further explore and optimize this chemical scaffold for drug discovery and development. Future work should focus on elucidating detailed structure-activity relationships (SAR), understanding mechanisms of action at the molecular level, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Versatile Scaffold: Unlocking the Medicinal Potential of Substituted Thioureas

A comprehensive analysis for researchers, scientists, and drug development professionals exploring the burgeoning applications of substituted thioureas in modern medicinal chemistry.